7-Bromo-3-(hydroxyimino)indolin-2-one
CAS No.: 114344-59-1
Cat. No.: VC8209164
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114344-59-1 |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 7-bromo-3-nitroso-1H-indol-2-ol |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H |
| Standard InChI Key | YPPVKGJLZHYJAA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=C2N=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=C2N=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 7-bromo-3-nitroso-1H-indol-2-ol, reflects its core structure: an indole ring substituted with a bromine atom at position 7 and a hydroxyimino group at position 3. The planar indole scaffold facilitates π-π stacking interactions, while the electron-withdrawing bromine atom enhances electrophilicity at adjacent positions, influencing reactivity . The hydroxyimino group () introduces hydrogen-bonding capabilities, critical for molecular recognition in biological systems .
Table 1: Physicochemical Properties of 7-Bromo-3-(hydroxyimino)indolin-2-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 7-bromo-3-nitroso-1H-indol-2-ol |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=C2N=O)O |
| Solubility | Limited in polar solvents |
| Stability | Sensitive to light and pH extremes |
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves two stages:
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Bromination of Indolin-2-one: Electrophilic bromination at position 7 using bromosuccinimide (NBS) under controlled conditions.
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Hydroxyimino Group Introduction: Condensation of 7-bromoindolin-2-one with hydroxylamine hydrochloride in acidic media, yielding the target compound .
Reaction conditions (temperature: 60–80°C; solvent: ethanol/water mixtures) are optimized to minimize side products like over-oxidized indoles .
Green Chemistry Approaches
Recent advancements utilize β-cyclodextrin sulfonic acid () as a recyclable catalyst in aqueous media . This method enhances yield (up to 85%) by forming inclusion complexes with intermediates, stabilizing reactive species, and reducing energy consumption .
Key Reaction Parameters:
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Catalyst loading: 10 mol%
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Reaction time: 4–6 hours
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Temperature: 50°C
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against HIV-1 reverse transcriptase (RT) and c-KIT kinase, with IC values comparable to FDA-approved indolin-2-one drugs . Mechanistic studies suggest:
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Hydrogen Bonding: The hydroxyimino group binds to catalytic residues (e.g., Lys101 in HIV-1 RT).
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Halogen Bonding: Bromine interacts with hydrophobic pockets, enhancing binding affinity .
Table 2: Cytotoxicity of 7-Bromo-3-(hydroxyimino)indolin-2-one Derivatives
| Derivative | Cell Line (IC, µM) | Target Protein |
|---|---|---|
| IVc (Fluoro-substituted) | K562: 10.2 ± 1.1 | c-KIT kinase |
| VIc (Aziridine hybrid) | MCF-7: 14.5 ± 0.9 | Tubulin |
Computational Modeling and Drug Design
Molecular Docking Studies
Docking simulations using AutoDock Vina show strong binding to c-KIT kinase (PDB: 1T46) . The compound occupies the ATP-binding pocket, forming:
Pharmacophore Modeling
A validated pharmacophore model () identifies critical features:
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Hydrogen Bond Donor/Acceptor: and carbonyl groups.
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Hydrophobic Region: Bromine and indole ring.
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Aromatic Rings: Indole and thiadiazole moieties in hybrids .
Future Perspectives
Synthesis Optimization
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Flow Chemistry: Microreactors could improve reaction control and scalability.
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Enzymatic Catalysis: Lipases or peroxidases may enable stereoselective synthesis.
Therapeutic Applications
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Combination Therapies: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) to enhance anticancer efficacy.
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Neuroprotective Agents: Exploration of amyloid-beta aggregation inhibition for Alzheimer’s disease.
Environmental Impact
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Biodegradation Studies: Assessing persistence in aquatic systems using QSAR models.
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Green Solvents: Replacement of ethanol with cyrene or limonene to reduce waste.
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